molecular formula C14H16O2 B12640641 4-Benzylidene-5-methylhex-5-enoic acid CAS No. 919283-85-5

4-Benzylidene-5-methylhex-5-enoic acid

Cat. No.: B12640641
CAS No.: 919283-85-5
M. Wt: 216.27 g/mol
InChI Key: SOMIBJSOOCPIMG-UHFFFAOYSA-N
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Description

4-Benzylidene-5-methylhex-5-enoic acid is an organic compound with the molecular formula C14H16O2 It is characterized by a benzylidene group attached to a hexenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylidene-5-methylhex-5-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with 5-methylhex-5-enoic acid under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an aqueous or alcoholic medium. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylidene-5-methylhex-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the benzylidene group to a benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

4-Benzylidene-5-methylhex-5-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzylidene-5-methylhex-5-enoic acid involves its interaction with specific molecular targets and pathways. The benzylidene group can participate in various chemical reactions, influencing the compound’s biological activity. For example, its ability to undergo electrophilic substitution reactions can lead to the formation of active metabolites that interact with cellular targets.

Comparison with Similar Compounds

    5-Methylhex-4-enoic acid: Shares a similar hexenoic acid backbone but lacks the benzylidene group.

    4-Benzylidene-5-methylhexanoic acid: Similar structure but with a saturated hexanoic acid backbone.

Uniqueness: 4-Benzylidene-5-methylhex-5-enoic acid is unique due to the presence of both a benzylidene group and an unsaturated hexenoic acid backbone. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

919283-85-5

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

4-benzylidene-5-methylhex-5-enoic acid

InChI

InChI=1S/C14H16O2/c1-11(2)13(8-9-14(15)16)10-12-6-4-3-5-7-12/h3-7,10H,1,8-9H2,2H3,(H,15,16)

InChI Key

SOMIBJSOOCPIMG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=CC1=CC=CC=C1)CCC(=O)O

Origin of Product

United States

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